molecular formula C16H21NO2 B11859050 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline

Cat. No.: B11859050
M. Wt: 259.34 g/mol
InChI Key: DZXRUHZXYJPKQV-AATRIKPKSA-N
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Description

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, and a 3-methylbut-1-en-1-yl substituent at position 1 of the dihydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 3-methylbut-1-en-1-yl bromide.

    Formation of Isoquinoline Ring: The isoquinoline ring is formed through a Pictet-Spengler reaction, where the 6,7-dimethoxy-1-tetralone reacts with an amine to form the dihydroisoquinoline core.

    Alkylation: The 3-methylbut-1-en-1-yl group is introduced via an alkylation reaction using 3-methylbut-1-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-ethyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is unique due to the presence of the 3-methylbut-1-en-1-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

6,7-dimethoxy-1-[(E)-3-methylbut-1-enyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H21NO2/c1-11(2)5-6-14-13-10-16(19-4)15(18-3)9-12(13)7-8-17-14/h5-6,9-11H,7-8H2,1-4H3/b6-5+

InChI Key

DZXRUHZXYJPKQV-AATRIKPKSA-N

Isomeric SMILES

CC(C)/C=C/C1=NCCC2=CC(=C(C=C21)OC)OC

Canonical SMILES

CC(C)C=CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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